N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a benzo[d][1,3]dioxol-5-yl carboxamide at position 2.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c1-11-18(19(25)22-14-6-7-16-17(8-14)27-10-26-16)28-20-23-15(9-24(11)20)12-2-4-13(21)5-3-12/h2-9H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSHLDRKFDBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-29448, also known as N-(2H-1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, is a specific inhibitor of the Rho pathway. The primary target of CCG-29448 is the RhoA transcriptional signaling pathway.
Mode of Action
CCG-29448 interacts with its target by inhibiting the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription. This action occurs downstream of Rho, as it blocks SRE.L-driven transcription stimulated by various Rho pathway activators.
Biochemical Pathways
The Rho pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation. By inhibiting this pathway, CCG-29448 can potentially disrupt these processes, particularly in cancer cells where the Rho pathway is often upregulated.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C20H17F1N4O3S
- Molecular Weight : 396.44 g/mol
- CAS Number : Not specified in the sources.
The compound features a complex structure characterized by the imidazo[2,1-b]thiazole core, which has been linked to various biological activities including antimicrobial and antitumor effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent . In a study focused on imidazo[2,1-b]thiazole derivatives, compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis (Mtb). For instance:
- Compound IT10 showed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra with no acute cellular toxicity observed at concentrations greater than 128 μM in MRC-5 lung fibroblast cells .
This suggests that structural modifications in the imidazo-thiazole framework can enhance antimicrobial efficacy while minimizing cytotoxicity.
Antitumor Activity
The compound has also been evaluated for antitumor properties . A series of benzo[4,5]imidazo[2,1-b]thiazole derivatives were tested against human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| D04 | HeLa | Significant activity | High EGFR expression |
| D08 | HepG2 | Minimal activity | Low EGFR expression |
These derivatives exhibited selective inhibition of cancer cell proliferation correlating with their ability to inhibit EGFR kinase activity, suggesting a promising avenue for cancer treatment development .
The proposed mechanisms underlying the biological activities include:
- Inhibition of Angiogenesis : Compounds similar to this compound have been shown to overcome chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity in cancer cells .
- Selective Toxicity : The selectivity for Mtb over non-tuberculous mycobacteria indicates a targeted mechanism that could be exploited for therapeutic purposes without affecting beneficial microbiota.
Case Study 1: Antimycobacterial Evaluation
In a comparative study of various imidazo-thiazole derivatives:
- The most potent derivative exhibited selective toxicity towards Mtb with minimal effects on human lung fibroblast cells.
- Molecular docking studies indicated favorable binding interactions with the target enzyme Pantothenate synthetase in Mtb, providing insights into the binding affinities and potential for drug design .
Case Study 2: Antitumor Efficacy
A separate evaluation of benzo-imidazo-thiazole derivatives against cancer cell lines demonstrated:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and similarities between the target compound and related derivatives:
*Estimated based on molecular formulas.
Key Observations:
Core Structure : The target compound shares the imidazo[2,1-b]thiazole core with derivatives in , whereas utilizes a benzo[d]thiazole scaffold. The imidazo[2,1-b]thiazole core may enhance π-π stacking interactions in biological targets compared to simpler thiazoles.
Position 3: The methyl group in the target compound and may improve metabolic stability compared to unsubstituted derivatives .
Carboxamide Modifications :
- Direct linkage of the benzo[d][1,3]dioxol-5-yl group (target compound) vs. methylene-linked benzamides (e.g., ) impacts conformational flexibility and hydrogen-bonding capacity.
- Replacement of the carboxamide with an ester () or carboxylic acid () reduces polarity, likely altering solubility and membrane permeability.
Key Observations:
- The target compound’s synthesis likely involves carboxamide coupling using reagents like HATU/DIEA, similar to , which report yields >70%.
- Ester derivatives (e.g., ) show lower yields (23–74%), possibly due to side reactions during Pd-catalyzed coupling .
- Purity characterization methods (NMR, MS) are consistent across studies, ensuring structural fidelity .
Key Observations:
- Substitution patterns (e.g., 4-fluorophenyl in the target compound) may enhance selectivity for kinase targets compared to simpler esters .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide?
The compound can be synthesized via multi-step heterocyclic condensation. A general approach involves:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core through cyclization of thiophene-2-carboxamide derivatives with hydrazine or substituted isothiocyanates under reflux conditions (ethanol, 7–20 hours) .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts and optimized reaction temperatures .
- Step 3 : Carboxamide coupling using benzo[d][1,3]dioxol-5-amine, activated via EDCI/HOBt or similar coupling agents in anhydrous DMF .
Key characterization involves IR (C=O, C=N, C-S-C bonds), NMR, and mass spectrometry (M peaks) to confirm structural integrity .
Basic: How are spectroscopic techniques applied to characterize this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm, C=N at ~1600 cm) and confirms cyclization .
- NMR Analysis : NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm), while NMR verifies carbonyl (δ 165–175 ppm) and heterocyclic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., M at m/z 423.08) and fragmentation patterns .
Advanced: How can computational methods optimize its synthetic yield and reaction pathways?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies energetically favorable pathways for cyclization and coupling steps .
- Solvent Optimization : Computational models (COSMO-RS) screen solvents to enhance reaction efficiency (e.g., ethanol vs. DMF) .
- Catalyst Design : Molecular docking or DFT simulations guide palladium catalyst selection for Suzuki-Miyaura coupling .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Comparative Analysis : Cross-validate bioassays (e.g., IC values) using standardized protocols (fixed cell lines, consistent incubation times) .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in enzymatic inhibition assays caused by pH or buffer conditions .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
- Substituent Variation : Synthesize analogs with modified fluorophenyl or benzo[d][1,3]dioxol groups to assess impact on target binding .
- Pharmacophore Mapping : Use molecular dynamics simulations to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- Bioisosteric Replacement : Replace the methylimidazo group with pyrazolyl or oxadiazolyl moieties to balance lipophilicity and solubility .
Advanced: How to design stability studies under varying experimental conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions, monitoring degradation via HPLC .
- Light Sensitivity : Use UV-Vis spectroscopy to assess photostability under ICH Q1B guidelines .
- Hygroscopicity Testing : Measure water adsorption using dynamic vapor sorption (DVS) to guide storage conditions .
Advanced: What advanced analytical methods validate purity and stereochemistry?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases .
- X-ray Diffraction (XRD) : Confirms crystal structure and absolute configuration .
- LC-MS/MS : Detects trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
Advanced: How to address solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Prepare liposomal or PLGA nanoparticles to enhance aqueous dispersion .
- pH Adjustment : Solubilize in phosphate buffer (pH 7.4) with surfactants (e.g., Tween-80) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
